1-Ethylazetidin-3-amine

Description

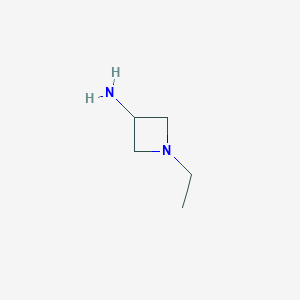

Structure

3D Structure

Properties

IUPAC Name |

1-ethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLNTZCAUWRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55438-58-9 | |

| Record name | 1-ethylazetidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethylazetidin-3-amine chemical properties and structure

An In-Depth Technical Guide to 1-Ethylazetidin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, coupled with favorable physicochemical properties, offers a distinct advantage over more conventional, flexible aliphatic amines or planar aromatic systems.[1] This guide provides a comprehensive technical overview of 1-Ethylazetidin-3-amine, a versatile bifunctional building block. We will delve into its core chemical and structural properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its strategic application in the design and development of novel therapeutics.

The Azetidine Advantage: Structural and Physicochemical Context

The utility of the azetidine motif stems from a unique balance between stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the highly reactive three-membered aziridine (≈27.7 kcal/mol), yet it retains a level of reactivity and conformational constraint not found in the flexible five-membered pyrrolidine (≈5.4 kcal/mol).[2] This constrained, non-planar geometry can enhance metabolic stability, improve aqueous solubility, and reduce the lipophilicity of a parent molecule, all desirable traits in drug candidates.[3]

1-Ethylazetidin-3-amine (Figure 1) embodies these advantages and offers two distinct points for chemical modification: a primary exocyclic amine at the C3 position and a tertiary endocyclic amine at the N1 position. This dual functionality allows for the controlled, stepwise introduction of diverse substituents, making it an ideal scaffold for constructing chemical libraries for drug screening.

Core Chemical and Physical Properties

Precise experimental data for 1-Ethylazetidin-3-amine is not widely published. The following table summarizes its key identifiers and a combination of calculated and expected physical properties based on trends observed for similar aliphatic amines.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 1-Ethylazetidin-3-amine | - |

| Synonyms | N-ethylazetidin-3-amine | [6] |

| CAS Number | 318269-51-1 | [6] |

| Molecular Formula | C₅H₁₂N₂ | Calculated |

| Molecular Weight | 100.16 g/mol | Calculated |

| Boiling Point | Expected > BP of 1-methylazetidin-3-amine | [4][5] |

| Solubility | Soluble in water and polar organic solvents | [4] |

| XLogP3-AA (Predicted) | ~ -0.3 | Based on analogs[7][8][9] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | Calculated |

Figure 1: Structure of 1-Ethylazetidin-3-amine

Caption: 2D structure of 1-Ethylazetidin-3-amine.

Predicted Spectroscopic Profile

While a definitive experimental spectrum requires empirical analysis, the structure of 1-Ethylazetidin-3-amine allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each functional group. The ethyl group should present as a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the azetidine ring will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling. The methine proton at C3, adjacent to the primary amine, would appear as a multiplet. The two protons of the primary amine (-NH₂) are expected to be a broad singlet, which would disappear upon exchange with D₂O.

-

¹³C NMR Spectroscopy : Five distinct signals are predicted, corresponding to the five unique carbon environments: two for the ethyl group, two for the non-equivalent methylene carbons of the azetidine ring (C2 and C4), and one for the methine carbon at C3. The carbons directly attached to nitrogen atoms will be deshielded and appear further downfield.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the primary amine. A characteristic pair of medium-intensity N-H stretching bands is expected in the 3300-3400 cm⁻¹ region. A strong N-H bending vibration should also be visible around 1600-1650 cm⁻¹. The C-N stretching of both the tertiary and primary aliphatic amines will produce signals in the 1020-1250 cm⁻¹ fingerprint region.

-

Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns would include the loss of an ethyl radical (M-29) and cleavage of the azetidine ring.

Synthesis and Chemical Reactivity

The synthesis and subsequent functionalization of 1-Ethylazetidin-3-amine are central to its utility as a molecular building block.

Synthetic Protocol: Reductive Amination

A robust and scalable synthesis involves the reductive amination of a protected 3-azetidinone precursor with ethylamine, followed by deprotection.[11] This method offers excellent control and generally produces high yields.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1 equivalent) in dichloromethane (DCM), add ethylamine (1.2 equivalents).

-

Reductive Amination: Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-18 hours.

-

Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude product, 1-Boc-N-ethylazetidin-3-amine, via silica gel column chromatography.

-

Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc protecting group.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the product as a salt (e.g., with HCl in ether) or neutralize with a base and extract to yield the free amine.

Caption: Synthetic workflow for 1-Ethylazetidin-3-amine.

Bifunctional Reactivity

The key to the synthetic utility of 1-Ethylazetidin-3-amine lies in the differential reactivity of its two nitrogen centers.

-

Exocyclic Primary Amine (C3-NH₂): This is the more nucleophilic and sterically accessible site. It readily undergoes a wide range of standard amine reactions, including:

-

Acylation/Sulfonylation: Reacts cleanly with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides.

-

Reductive Amination: Can be further alkylated by reacting with aldehydes or ketones in the presence of a reducing agent.

-

Urea/Thiourea Formation: Reacts with isocyanates and isothiocyanates.

-

-

Endocyclic Tertiary Amine (N1): While less nucleophilic than the primary amine, the ring nitrogen can still participate in reactions.[2] Its primary mode of reactivity is:

-

Quaternization: Reaction with potent electrophiles, such as methyl iodide or benzyl bromide, leads to the formation of a quaternary azetidinium salt.[12] This transformation introduces a permanent positive charge and can be a key step in certain synthetic pathways, such as the Hofmann elimination.[2]

-

Caption: Differential reactivity of 1-Ethylazetidin-3-amine.

Applications in Drug Discovery and Development

The incorporation of 1-Ethylazetidin-3-amine into a molecule provides a rigid, three-dimensional anchor point from which substituents can be projected into defined regions of space. This is a powerful strategy for optimizing ligand-receptor binding interactions.

-

Scaffold for Combinatorial Libraries: The bifunctionality of the molecule is ideal for parallel synthesis. A common core can be functionalized at the primary amine with a diverse set of building blocks (e.g., carboxylic acids to form an amide library), and the resulting products can be further modified or used as is. This allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening.

-

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups. For instance, it can replace a gem-dimethyl group to reduce lipophilicity or substitute a phenyl ring to introduce sp³ character and escape "flatland," a common goal in modern medicinal chemistry to improve drug-like properties.[13]

-

Improving Pharmacokinetics: The polar nitrogen atoms and the constrained structure can lead to improved solubility and metabolic stability compared to analogous acyclic amines, potentially leading to better oral bioavailability and a more favorable pharmacokinetic profile.

Caption: Use as a scaffold in combinatorial library synthesis.

Safety and Handling

As with most volatile aliphatic amines, 1-Ethylazetidin-3-amine should be handled with appropriate safety precautions.

-

Hazards: Assumed to be corrosive and capable of causing severe skin and eye irritation or burns. Vapors may be irritating to the respiratory tract.[14]

-

Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Conclusion

1-Ethylazetidin-3-amine is more than just a simple chemical; it is a strategically designed building block that offers medicinal chemists a powerful tool for navigating complex chemical space. Its unique combination of a strained-ring scaffold, bifunctional reactivity, and its ability to impart favorable drug-like properties ensures its continued importance in the discovery of next-generation therapeutics. Understanding its fundamental chemical properties, reactivity, and synthetic accessibility is paramount for any researcher aiming to leverage the full potential of this privileged structure.

References

-

PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

-

Foley, D. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

-

Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Azetidine: Chemical Reactivity. YouTube. Retrieved from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Azetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). azetidin-3-yl-phenyl-amine. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]

-

Kelly, H. L., et al. (2018). The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 318269-51-1|N-ethylazetidin-3-amine|BLD Pharm [bldpharm.com]

- 7. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Azetidine Scaffold

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to modulate physicochemical properties have made it a valuable component in the design of novel therapeutics.[1] Among the various substituted azetidines, 1-Ethylazetidin-3-amine represents a key building block, offering a versatile platform for the introduction of diverse functionalities and the exploration of new chemical space. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering field-proven insights for its successful preparation and validation.

I. Strategic Synthesis of 1-Ethylazetidin-3-amine: A Tale of Two Pathways

The synthesis of 1-Ethylazetidin-3-amine can be approached through two primary, logically sound strategies: the construction of the N-ethyl bond followed by the introduction of the amino group, or the initial formation of the 3-aminoazetidine core followed by N-ethylation. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. Herein, we detail a highly efficient and widely applicable approach commencing with a protected azetidinone precursor.

Pathway A: Reductive Amination of a Protected Azetidinone

This robust and scalable pathway involves the reductive amination of a commercially available and stable precursor, N-Boc-3-azetidinone, with ethylamine. This method offers excellent control over the introduction of the ethyl group and benefits from the use of mild and selective reducing agents.[2]

Logical Framework for the Reductive Amination Pathway

Figure 1: Reductive amination workflow for 1-Ethylazetidin-3-amine synthesis.

Experimental Protocol: Synthesis of 1-Ethylazetidin-3-amine

Step 1: Formation of N-Boc-1-ethylazetidin-3-amine

-

Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) (0.2 M), add ethylamine (1.2 equivalents).

-

Iminium Ion Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the iminium ion is crucial for the subsequent reduction. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate this step.[2]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30°C. NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the iminium ion over the ketone.[2]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield 1-Ethylazetidin-3-amine

-

Acid-mediated Deprotection: Dissolve the purified N-Boc-1-ethylazetidin-3-amine (1.0 equivalent) in DCM. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.

-

Reaction Completion: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether. Alternatively, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the free amine into an organic solvent.

II. Comprehensive Characterization: A Multi-faceted Approach to Structural Elucidation

Rigorous characterization is paramount to confirm the identity and purity of the synthesized 1-Ethylazetidin-3-amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation.

Logical Flow of Spectroscopic and Chromatographic Analysis

Figure 2: Analytical workflow for the characterization of 1-Ethylazetidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Ethylazetidin-3-amine will exhibit characteristic signals for the ethyl group and the azetidine ring protons.

-

Ethyl Group: An upfield triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected.

-

Azetidine Ring: The protons on the azetidine ring will appear as multiplets due to complex spin-spin coupling. The proton at the C3 position, bearing the amino group, will be shifted downfield compared to the other ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

-

Ethyl Group: Two distinct signals for the methyl and methylene carbons.

-

Azetidine Ring: Three signals corresponding to the three unique carbon atoms of the azetidine ring. The C3 carbon, attached to the nitrogen of the amino group, will be significantly shifted.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.0-1.2 | Triplet | ~7.0 |

| CH₂ (ethyl) | ~2.4-2.6 | Quartet | ~7.0 |

| Azetidine CH₂ | ~2.8-3.5 | Multiplet | - |

| Azetidine CH | ~3.6-3.8 | Multiplet | - |

| NH₂ | Broad singlet | - | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~50 |

| Azetidine C2, C4 | ~55-60 |

| Azetidine C3 | ~45-50 |

| Table 1: Predicted ¹H and ¹³C NMR data for 1-Ethylazetidin-3-amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[3]

-

C-N Stretch: The C-N stretching vibrations of the aliphatic amine are expected in the 1020-1250 cm⁻¹ region.[3]

-

N-H Bend: A bending vibration for the primary amine is typically observed around 1580-1650 cm⁻¹.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| Table 2: Predicted IR absorption bands for 1-Ethylazetidin-3-amine. |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure and assessing its purity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-Ethylazetidin-3-amine.

-

Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is typically α-cleavage, leading to the loss of an alkyl radical. For 1-Ethylazetidin-3-amine, this would involve the loss of an ethyl group or cleavage of the azetidine ring.

| m/z | Possible Fragment | Fragmentation Pathway |

| 100 | [M]⁺ | Molecular Ion |

| 85 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 71 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

| Table 3: Predicted major fragments in the mass spectrum of 1-Ethylazetidin-3-amine. |

III. Conclusion: A Versatile Building Block for Future Discoveries

This technical guide has detailed a reliable and well-characterized synthetic route to 1-Ethylazetidin-3-amine, a key building block in contemporary drug discovery. By providing a thorough understanding of its synthesis and a comprehensive guide to its characterization, we empower researchers to confidently utilize this versatile molecule in their synthetic endeavors. The principles and protocols outlined herein are designed to be adaptable and serve as a solid foundation for the exploration of novel chemical entities based on the privileged azetidine scaffold.

IV. References

-

Duncton, M. A. J., & Wang, B. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

-

Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(15), 3858–3861. [Link]

-

Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(88), 15967–15970. [Link]

-

University of California, Los Angeles. IR: amines. [Link]

-

Al-Amiery, A. A., et al. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemistry, 2022, 1–9. [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249914. [Link]

-

De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6–15. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24968–24978. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87–97. [Link]

-

Anderson, A. G., & Wills, M. T. (1967). A Facile Synthesis of Azetidines. The Journal of Organic Chemistry, 32(10), 3241–3244. [Link]

-

D'hooghe, M., et al. (2009). Synthesis and reactivity of 3-ethylideneazetidines. The Journal of Organic Chemistry, 74(14), 5041–5047. [Link]

-

Chen, C., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 17(33), 7754–7758. [Link]

-

PubChem. N-methylazetidin-3-amine. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Zhang, Y., & Ready, J. M. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie (International ed. in English), 51(2), 460–464. [Link]

-

Al-Masoudi, N. A., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567–5578. [Link]

-

PubChem. N,N-dimethylazetidin-3-amine hydrochloride. [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Purity and Stability of 1-Ethylazetidin-3-amine

1-Ethylazetidin-3-amine, a disubstituted azetidine, belongs to a class of saturated four-membered nitrogen heterocycles that are increasingly recognized as "privileged structures" in medicinal chemistry.[1] The azetidine ring offers a unique combination of properties: it is a rigid scaffold that can introduce specific three-dimensional geometry into a molecule, and it serves as a versatile bioisosteric replacement for other common groups. Its constrained nature, however, imparts significant ring strain (approximately 25.4 kcal/mol), which can influence both its synthetic accessibility and its chemical stability.[2][3]

For researchers, scientists, and drug development professionals, a thorough understanding of the purity and stability of such a building block is not merely a quality control metric; it is a prerequisite for reproducible synthetic outcomes and the reliable interpretation of biological data. Impurities can lead to unforeseen side reactions, while degradation can compromise the shelf-life of active pharmaceutical ingredients (APIs) and introduce potentially toxic degradants.

This guide provides a comprehensive technical overview of the critical attributes of 1-Ethylazetidin-3-amine, focusing on robust methodologies for purity assessment and a predictive framework for understanding its stability. As publicly available experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds, established chemical principles, and industry-standard protocols to offer a reliable guide for its characterization and handling.[3]

Physicochemical and Structural Characteristics

The structure of 1-Ethylazetidin-3-amine features two key functional groups that dictate its chemical behavior: a primary amine (-NH₂) and a tertiary amine (the N-ethylated ring nitrogen). Both possess lone pairs of electrons, rendering them nucleophilic and basic.[2] The primary amine is the more reactive site for many derivatization reactions, while the tertiary amine's basicity is influenced by the ring structure.

Table 1: Physicochemical Properties of 1-Ethylazetidin-3-amine and a Related Analog

| Property | 1-Ethylazetidin-3-amine | 1-Methylazetidin-3-amine (Analog) | Comments |

|---|---|---|---|

| Molecular Formula | C₅H₁₂N₂ | C₄H₁₀N₂ | |

| Molecular Weight | 100.16 g/mol | 86.14 g/mol [4] | |

| CAS Number | 318269-51-1[5] | 959957-92-7[4] | |

| Predicted pKa | ~8.5 - 10.0 | ~8.5 - 10.0 | Two basic centers are present. The exact values are influenced by the ethyl group and ring strain. |

| Predicted XLogP3 | -0.5 | -0.8[4] | Indicates high water solubility. |

| Boiling Point | Not available | Not available | Lower aliphatic amines are typically volatile liquids.[6][7] |

| Appearance | Not available | Not available | Lower molecular weight amines are often colorless to yellow liquids with a characteristic fishy or ammonia-like odor.[6][7] |

Purity Assessment and Analytical Methodologies

Ensuring the purity of 1-Ethylazetidin-3-amine is critical. Impurities can arise from the synthetic route, such as unreacted starting materials, reagents, or by-products from side reactions.[8] A multi-pronged analytical approach is necessary for comprehensive characterization.

Common Synthetic Routes and Potential Impurities

The synthesis of N-alkylated azetidin-3-amines can be achieved through various methods, including the alkylation of azetidin-3-amine or the cyclization of appropriately substituted open-chain precursors.[1][9][10][11][12] Potential impurities may include:

-

Starting Materials: Unreacted azetidin-3-amine or ethylating agents.

-

Over-alkylation Products: Quaternary azetidinium salts formed by the reaction of the tertiary amine with the ethylating agent.

-

Ring-Opened By-products: Resulting from nucleophilic attack on the strained azetidine ring, particularly under harsh conditions.

-

Residual Solvents and Reagents: Such as triethylamine or solvents used during synthesis and purification.[13]

Recommended Analytical Workflows

A logical workflow is essential for the complete validation of purity. This involves orthogonal techniques to confirm structure, identify impurities, and quantify the main component.

Caption: A generalized workflow for purity validation.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Amines like 1-Ethylazetidin-3-amine lack a strong UV chromophore, making direct UV detection challenging. Therefore, methods using derivatization or alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) are preferred.

-

Rationale: Derivatization with an agent like dansyl chloride introduces a highly fluorescent group, enabling sensitive detection.[14] This protocol provides a self-validating system by ensuring that all amine-containing species are visualized.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of 1-Ethylazetidin-3-amine into a vial. Dissolve in 5 mL of acetonitrile.

-

Derivatization: To 100 µL of the sample solution, add 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.0).

-

Reaction: Vortex the mixture and heat at 60°C for 45 minutes. Allow to cool to room temperature.

-

Analysis: Inject 5 µL onto the HPLC system.

-

-

HPLC Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 20% to 95% B over 15 minutes

-

Flow Rate: 0.4 mL/min

-

Detector: Fluorescence (Excitation: 335 nm, Emission: 520 nm) or Mass Spectrometer

-

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Purity Determination by Gas Chromatography (GC)

GC is suitable for volatile amines but can be problematic due to the basicity of the analytes, which may cause peak tailing on standard silica-based columns.[2]

-

Rationale: Using a base-deactivated column or a column with a basic stationary phase mitigates interactions between the amine and active sites on the column, ensuring good peak shape and reproducibility.

-

Methodology:

-

Sample Preparation: Prepare a solution of ~1 mg/mL in dichloromethane or methanol.

-

Analysis: Inject 1 µL into the GC system.

-

-

GC Conditions:

-

Column: DB-5ms or a dedicated amine column (e.g., CP-Volamine)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Detector: Flame Ionization Detector (FID) at 300°C

-

Carrier Gas: Helium

-

Chemical Stability and Degradation Pathways

The stability of 1-Ethylazetidin-3-amine is governed by the reactivity of the strained azetidine ring and the two amine functional groups. Understanding potential degradation pathways is crucial for defining appropriate storage conditions and anticipating incompatibilities.

Predicted Instabilities

-

Acidic Conditions: The azetidine ring, particularly when protonated, can be susceptible to nucleophilic attack and ring-opening.[3] Harsh acidic conditions should be avoided.

-

Oxidative Degradation: Both the primary and tertiary amines can be susceptible to oxidation. The presence of oxygen, especially when catalyzed by metal ions, can lead to a variety of degradation products.[15] Common pathways for amines include dealkylation and the formation of N-oxides.

-

Thermal Degradation: At elevated temperatures, amines can undergo various degradation reactions. For diamines, pathways can involve intermolecular reactions to form ureas or cyclization products.[16][17][18]

Proposed Degradation Pathway: Oxidation

Oxidative degradation is a common liability for amine-containing compounds. A plausible pathway involves the formation of radical intermediates, leading to dealkylation.

Caption: A proposed oxidative N-de-ethylation pathway.

Protocol for Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.

-

Rationale: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can rapidly identify potential liabilities. The HPLC method developed in Protocol 1 should be used to monitor the degradation. A method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

-

Methodology:

-

Prepare Stock Solution: Create a ~1 mg/mL solution of 1-Ethylazetidin-3-amine in a 50:50 mixture of acetonitrile and water.

-

Set Up Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Heat the stock solution.

-

Control: Keep the stock solution at room temperature.

-

-

Incubation: Store all samples at 60°C for 24-72 hours, analyzing time points (e.g., 0, 8, 24, 72 hours) by HPLC.

-

Analysis: Analyze the stressed samples against the control. Identify and quantify the parent peak and any new peaks that appear. Use LC-MS to obtain mass information on the new degradant peaks to aid in their identification.

-

Recommended Storage and Handling

Based on the general properties of aliphatic amines and the predicted instabilities, the following storage and handling procedures are recommended to preserve the purity and stability of 1-Ethylazetidin-3-amine.

-

Temperature: Store in a cool place, ideally refrigerated (2-8°C), to minimize volatility and slow potential degradation reactions.[19][20] Avoid high temperatures.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Amines can react with atmospheric carbon dioxide to form carbamates and are susceptible to oxidation.[19]

-

Moisture: Amines can be hygroscopic.[19] Store in a tightly sealed container in a dry environment to prevent absorption of water, which can facilitate hydrolytic degradation pathways.

-

Containers: Use containers made of compatible materials like amber glass or high-density polyethylene (HDPE) to prevent reaction with the container material and protect from light.[19]

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, as amines can be corrosive and harmful upon contact or inhalation.[21]

Conclusion

1-Ethylazetidin-3-amine is a valuable building block whose utility is directly dependent on its purity and stability. While specific degradation kinetics for this molecule require experimental determination, a robust analytical framework based on chromatography (HPLC, GC) and spectroscopy (NMR, MS) can ensure its quality. The inherent strain of the azetidine ring and the reactivity of its dual amine functionalities necessitate careful handling and storage—specifically, protection from heat, oxygen, and moisture under an inert atmosphere. By implementing the protocols and adhering to the principles outlined in this guide, researchers can confidently utilize this compound in their synthetic and drug discovery endeavors, ensuring both reproducibility and the integrity of their scientific outcomes.

References

-

PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

-

Voice, A. K., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Voice, A. K., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Retrieved from [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

-

Hartz, R. A., et al. (2019). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kareem, A. (2021). Amines: Naming and Physical Properties. Al-Mustansiriyah University. Retrieved from [Link]

-

DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. Organic Letters. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Li, Y., et al. (2007). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Analytica Chimica Acta. Retrieved from [Link]

-

Counce, R. M. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Tennessee. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Retrieved from [Link]

-

Gouedard, C., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

-

Zhou, S. (2010). Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. Retrieved from [Link]

-

Kovalczuk, T. (2018). Chromatographic Determination of Amines in Food Samples. University of Helsinki. Retrieved from [Link]

-

Lee, J. Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules. Retrieved from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. Retrieved from [Link]

-

Reddy, G. O., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 318269-51-1|N-ethylazetidin-3-amine|BLD Pharm [bldpharm.com]

- 6. embibe.com [embibe.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 13. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. uknowledge.uky.edu [uknowledge.uky.edu]

- 18. uknowledge.uky.edu [uknowledge.uky.edu]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. 102065-86-1|Azetidin-3-amine|BLD Pharm [bldpharm.com]

- 21. enamine.enamine.net [enamine.enamine.net]

Harnessing the Potential of 1-Ethylazetidin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The azetidine motif has emerged as a privileged scaffold in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This technical guide delves into the untapped potential of a specific, functionalized building block: 1-Ethylazetidin-3-amine . While direct applications of this compound are not extensively documented, its structural features—a strained four-membered ring, a secondary endocyclic amine, and a primary exocyclic amine—present a versatile platform for the synthesis of novel chemical entities. This document provides a forward-looking analysis of its potential applications, grounded in the established principles of medicinal chemistry and supported by analogous synthetic transformations. We will explore its role as a bioisosteric replacement, a constrained linker, and a versatile synthon for library generation, offering researchers and drug development professionals a roadmap to leveraging its unique chemical architecture.

The Azetidine Scaffold: A Cornerstone of Modern Drug Design

The four-membered saturated heterocycle, azetidine, offers a compelling blend of structural rigidity and chemical stability.[1][2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can pre-organize substituents into well-defined spatial orientations, potentially leading to enhanced binding affinity with biological targets by reducing the entropic penalty upon binding.[3]

Medicinal chemists have increasingly turned to the azetidine ring for several key advantages:

-

Improved Metabolic Stability: The azetidine nucleus, particularly when N-substituted, can be more resistant to metabolic degradation pathways like N-dealkylation compared to larger heterocyclic systems such as piperidines.[4]

-

Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate—a critical parameter for oral bioavailability.

-

Vectorial Exit Points: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, allowing for fine-tuning of structure-activity relationships (SAR).

-

Novel Chemical Space: Incorporation of the azetidine motif provides access to novel chemical matter, differentiating lead compounds from existing therapies and potentially circumventing existing patents.

1-Ethylazetidin-3-amine: A Bifunctional Building Block with Untapped Potential

1-Ethylazetidin-3-amine (Molecular Formula: C₅H₁₂N₂) is a chiral amine featuring two distinct nitrogen centers with differing nucleophilicity and steric environments.[5] This bifunctionality is the cornerstone of its potential utility in medicinal chemistry.

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | [5] |

| CAS Number | 55438-58-9 | [5] |

The presence of the N-ethyl group distinguishes it from the more commonly referenced 1-Boc-azetidin-3-amine, offering a pre-installed alkyl group that can influence lipophilicity and metabolic stability. The primary exocyclic amine at the 3-position serves as a versatile handle for a wide array of chemical transformations.

Synthetic Strategies and Functionalization Potential

The synthesis of the azetidine ring is a non-trivial endeavor due to its inherent ring strain of approximately 25.4 kcal/mol.[1][6] However, established methods, such as the intramolecular cyclization of γ-aminoalcohols or their derivatives, have made scaffolds like 1-Ethylazetidin-3-amine accessible.[1][7]

The true value of this building block lies in its differential functionalization. The exocyclic primary amine is significantly more nucleophilic and less sterically hindered than the endocyclic tertiary amine, allowing for selective reactions.

Selective Functionalization of the Exocyclic Amine

The primary amine at the C-3 position is the most reactive site for derivatization under standard conditions. This allows for the introduction of a wide range of functionalities to explore SAR.

Reductive amination is a robust and widely used method for the N-alkylation of primary amines.[4] This protocol provides a representative example for the benzylation of an N-alkylated azetidin-3-amine.

Materials:

-

1-Ethylazetidin-3-amine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Ethylazetidin-3-amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).[4]

-

Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.[4]

-

Add a catalytic amount of glacial acetic acid (0.1 eq).[4]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[4]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.

This protocol can be adapted for a wide variety of aldehydes and ketones to generate a library of derivatives for biological screening.

Reactions at the Endocyclic Nitrogen

The endocyclic tertiary amine is less nucleophilic but can react with strong electrophiles to form quaternary azetidinium salts.[1] This transformation introduces a permanent positive charge, which can be exploited to enhance water solubility or to target specific biological interactions, such as binding to anionic pockets in enzymes or receptors.

Potential Applications in Medicinal Chemistry

Based on the structure of 1-Ethylazetidin-3-amine and the known roles of the azetidine scaffold, several high-potential applications can be envisioned.

As a Constrained Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is crucial for optimal ternary complex formation. The rigid nature of the azetidine ring in 1-Ethylazetidin-3-amine makes it an excellent candidate for a constrained linker, reducing conformational flexibility and potentially improving the efficacy of the PROTAC.

As a Bioisostere for Acyclic and Larger Cyclic Moieties

The azetidine ring can serve as a bioisosteric replacement for other functionalities. For instance, it can mimic a gem-dimethyl group or replace larger, more metabolically labile rings like piperidine or pyrrolidine. The N-ethyl group provides a lipophilic component, while the C-3 amine offers a polar interaction point. This combination allows for the modulation of a compound's physicochemical properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

In the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. The 3-aminoazetidine moiety is a substructure in several kinase inhibitors.[8] The primary amine of 1-Ethylazetidin-3-amine can be functionalized to form amides, ureas, or sulfonamides that can engage in crucial hydrogen bonding interactions with the hinge region of the kinase. The N-ethyl group can be directed towards a hydrophobic pocket, further enhancing binding affinity.

Conclusion and Future Outlook

1-Ethylazetidin-3-amine represents a promising, yet under-explored, building block for medicinal chemistry. Its bifunctional nature allows for selective and diverse functionalization, enabling the rapid generation of compound libraries for hit-finding and lead optimization campaigns. As a Senior Application Scientist, I posit that the strategic incorporation of this scaffold can lead to the discovery of novel drug candidates with improved pharmacokinetic profiles and enhanced biological activity. The protocols and conceptual applications outlined in this guide are intended to serve as a foundational resource for researchers seeking to exploit the unique properties of this versatile molecule. The continued exploration of such constrained, functionalized heterocycles will undoubtedly be a fruitful endeavor in the ongoing quest for new and effective therapeutics.

References

- BenchChem. (2025).

- BenchChem. (n.d.). 1-Methylazetidin-3-amine | 959957-92-7. BenchChem.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2015). ChemRxiv.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.

- National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem.

- Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.

- Cenmed. (n.d.). 1-ethylazetidin-3-amine (C007B-352262). Cenmed.

- Kuriyama, Y., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

Sources

- 1. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. cenmed.com [cenmed.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Foreword: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity Screening of 1-Ethylazetidin-3-amine

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1][3] This conformational restriction can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity.[3] Consequently, the azetidine motif is considered a "privileged scaffold," frequently incorporated into novel therapeutic agents to modulate their pharmacological properties.[1][4]

While a broad spectrum of biological activities, including anticancer and antibacterial effects, have been reported for various azetidine derivatives, the specific biological profile of 1-Ethylazetidin-3-amine remains largely unexplored in publicly accessible literature.[5][6][7] This guide, therefore, outlines a systematic and robust strategy for the comprehensive biological activity screening of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a logical framework grounded in the principles of modern drug discovery, emphasizing causality, self-validating protocols, and authoritative scientific grounding.

Section 1: A Phased Approach to Biological Screening

A successful screening campaign is not a monolithic endeavor but a tiered, iterative process. This strategy is designed to maximize information while conserving resources, beginning with broad, high-throughput methods and progressing to more focused, complex assays for promising "hits."[8][9] This approach ensures that compound progression is based on a continually strengthening body of evidence.

The proposed workflow for 1-Ethylazetidin-3-amine is structured into three progressive tiers:

-

Tier 1: Primary High-Throughput Screening (HTS) - The objective is to cast a wide net to identify any potential biological activity. This involves assessing general cytotoxicity and screening against a diverse panel of common biological targets.[8][10]

-

Tier 2: Hit Confirmation and Secondary Assays - This phase aims to validate the initial findings from Tier 1, establish dose-response relationships, and begin to delineate the compound's selectivity and mechanism of action.

-

Tier 3: Early In Vitro ADME/Tox Profiling - Once a confirmed, potent activity is identified, this tier assesses the compound's fundamental drug-like properties, providing an early forecast of its potential for further development.[11][12][13]

The logical flow of this tiered strategy is visualized below.

Caption: Tiered screening workflow for 1-Ethylazetidin-3-amine.

Section 2: Tier 1 - Primary Screening Protocols

The initial screening phase utilizes high-throughput, cost-effective assays to rapidly assess the compound's biological footprint.

General Cytotoxicity Assessment

Before screening for specific target interactions, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in many cell-based assays.[12] The XTT assay is a robust colorimetric method for this purpose, offering advantages over the traditional MTT assay due to the water solubility of its formazan product, which simplifies the protocol.[14][15]

This protocol is a general guideline and should be optimized for the specific cell line used.

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HeLa or HEK293) under standard conditions.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-Ethylazetidin-3-amine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Include wells with medium only as a background control.

-

Incubate for 24-48 hours.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[14]

-

Add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation.

-

Measure the absorbance of the soluble formazan product using a microplate reader at 450-500 nm. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.[16]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

-

Plot % Viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

Broad Target Screening

To efficiently probe for interactions with major drug target classes, 1-Ethylazetidin-3-amine should be submitted to a commercial or in-house high-throughput screening service.[10][17] A typical broad panel would assess binding or functional activity against:

-

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous physiological processes. Radioligand binding assays are a common HTS format.[18][19]

-

Enzymes: Particularly kinases, proteases, and metabolic enzymes like Cytochrome P450s.[20][21]

-

Ion Channels: Critical targets for cardiovascular and neurological conditions.[22][23][24]

Screening is typically performed at a single high concentration (e.g., 10 µM). A "hit" is defined as a compound that causes significant inhibition or activation (e.g., >50%) of the target's activity.

Section 3: Tier 2 - Hit Confirmation and Secondary Assays

Any hits identified in Tier 1 must be rigorously validated. The primary cause of false positives is often compound instability or aggregation.

Hit Confirmation and Dose-Response Analysis

-

Re-synthesis or Re-acquisition: Obtain a fresh sample of 1-Ethylazetidin-3-amine to rule out contamination or degradation of the original stock.

-

Confirmation Assay: Re-test the compound in the primary assay in which it was identified as a hit.

-

Dose-Response Curve: If the hit is confirmed, perform the assay over a range of concentrations (typically 8-12 points) to generate a dose-response curve. This allows for the determination of the IC₅₀ (for inhibitors) or EC₅₀ (for activators), which are key measures of compound potency.[25]

This protocol describes a general method to determine the binding affinity (Ki) of a test compound for a specific receptor.[19][26]

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Receptor Source: Membranes prepared from cells overexpressing the target receptor.

-

Radioligand: A known ligand for the target receptor, labeled with ³H or ¹²⁵I. The concentration used should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[19]

-

Test Compound: 1-Ethylazetidin-3-amine, serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

-

Assay Procedure (96-well format):

-

To each well, add:

-

Assay Buffer

-

Test compound or control

-

Radioligand (at a fixed concentration)

-

Receptor membranes (to initiate the reaction)

-

-

The final volume is typically 100-200 µL.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter traps the membranes (with bound radioligand) while the unbound radioligand passes through.[26]

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response model) to calculate the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

-

Selectivity Profiling

A valuable drug candidate should be selective for its intended target to minimize off-target side effects.[12] If 1-Ethylazetidin-3-amine shows potent activity against a specific target (e.g., a particular serotonin receptor subtype), it should be tested against a panel of closely related receptor subtypes to assess its selectivity.

Section 4: Tier 3 - Early In Vitro ADME/Tox Profiling

Favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology properties are essential for a compound to become a viable drug.[11][13][27] Early in vitro assessment can prevent the costly failure of compounds in later development stages.

In Vitro Metabolism and Permeability

| Assay | Purpose | Brief Methodology | Key Parameter |

| Microsomal Stability | To assess metabolic stability by liver enzymes (Cytochrome P450s).[28] | Incubate the compound with liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS. | Half-life (t½), Intrinsic Clearance (CLint) |

| Plasma Stability | To evaluate stability against enzymes in blood plasma. | Incubate the compound in plasma from different species (e.g., human, rat). Measure the disappearance of the parent compound over time. | Half-life (t½) |

| Caco-2 Permeability | To predict intestinal absorption of orally administered drugs.[28] | Measure the transport of the compound across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) in both directions (apical to basolateral and vice-versa). | Apparent Permeability (Papp) |

In Vitro Toxicology

| Assay | Purpose | Brief Methodology | Key Parameter |

| hERG Inhibition | To assess the risk of cardiac arrhythmia (QT prolongation).[29] | Measure the effect of the compound on the potassium ion current through the hERG channel expressed in a cell line, typically using automated patch-clamp electrophysiology.[22] | IC₅₀ |

| Hepatotoxicity | To identify compounds that may cause liver damage. | Expose cultured primary hepatocytes or HepG2 cells to the compound and measure markers of cell death or metabolic dysfunction (e.g., ATP levels, LDH release).[11] | TC₅₀ (50% toxic concentration) |

| CYP450 Inhibition | To assess the potential for drug-drug interactions.[27] | Measure the compound's ability to inhibit the activity of major CYP450 isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS/MS-based probe substrates. | IC₅₀ |

The following diagram illustrates a typical workflow for determining the IC₅₀ of an enzyme inhibitor.

Caption: General workflow for an enzyme inhibition IC50 determination.

Section 5: Data Synthesis and Decision Making

The culmination of this screening cascade is a rich dataset that provides a multidimensional view of the biological activity of 1-Ethylazetidin-3-amine. The data should be compiled into a clear summary table to facilitate analysis and decision-making.

Hypothetical Data Summary for 1-Ethylazetidin-3-amine

| Assay Category | Assay | Result | Interpretation |

| Primary Screening | General Cytotoxicity (HeLa) | CC₅₀ > 100 µM | Compound is not broadly cytotoxic at tested concentrations. |

| Receptor Binding Panel (10 µM) | 85% inhibition of Serotonin 5-HT₂ₐ | Potent and specific "hit" identified. | |

| Secondary Assays | 5-HT₂ₐ Binding Confirmation | Ki = 75 nM | Confirmed potent binding affinity. |

| 5-HT Receptor Selectivity | >100-fold selective for 5-HT₂ₐ over 5-HT₁ₐ, 5-HT₂C | Highly selective for the target receptor. | |

| Early ADME/Tox | Human Liver Microsome Stability | t½ = 45 min | Moderate metabolic stability. |

| Caco-2 Permeability | Papp (A→B) = 15 x 10⁻⁶ cm/s | High predicted intestinal absorption. | |

| hERG Inhibition | IC₅₀ > 30 µM | Low risk of cardiac toxicity. |

Based on this hypothetical profile, 1-Ethylazetidin-3-amine would be considered a promising lead compound for a program targeting the 5-HT₂ₐ receptor. Its high potency, selectivity, and favorable early safety profile warrant further investigation and potential chemical optimization to improve metabolic stability.

References

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

-

Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

-

Inglese, J., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghose, A., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today: Technologies. Retrieved from [Link]

-

News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

-

Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]

-

Wang, Y., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Future Medicinal Chemistry. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

-

Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Koirala, P., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

-

Locuson, C. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Stephens, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some azetidine‐based drugs. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

-

News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

-

SickKids Research Institute. (n.d.). Small Molecule Libraries. Retrieved from [Link]

-

Young, D. W. (2016). Considerations Related to Small-molecule Screening Collections. In High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry. Retrieved from [Link]

-

Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]

-

Charris, J., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Retrieved from [Link]

-

Castillo, R., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological activity of azetidinone. Retrieved from [Link]

-

Malabarba, A., et al. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics. Retrieved from [Link]

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. books.rsc.org [books.rsc.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. vectorb2b.com [vectorb2b.com]

- 14. benchchem.com [benchchem.com]

- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. ionbiosciences.com [ionbiosciences.com]

- 25. benchchem.com [benchchem.com]

- 26. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 27. criver.com [criver.com]

- 28. In Vitro ADME Assays [conceptlifesciences.com]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Strategic Utility of 1-Ethylazetidin-3-amine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry